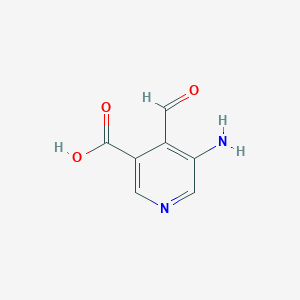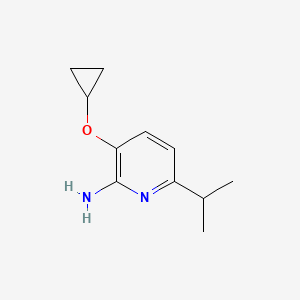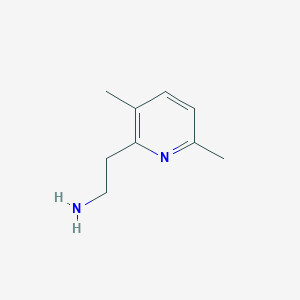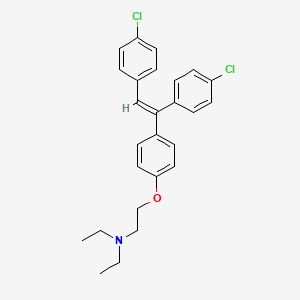
3-Cyclopropoxy-4-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-methoxybenzonitrile is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzonitrile, featuring a cyclopropoxy group at the third position and a methoxy group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-methoxybenzonitrile typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzonitrile, which is then subjected to cyclopropanation reactions to introduce the cyclopropoxy group at the third position. The reaction conditions often involve the use of cyclopropyl halides and strong bases to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropoxy-4-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using strong nucleophiles like sodium methoxide.
Major Products:
Oxidation: 3-Cyclopropoxy-4-methoxybenzoic acid.
Reduction: 3-Cyclopropoxy-4-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3-Methoxybenzonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Methoxybenzonitrile: Lacks the cyclopropoxy group, affecting its reactivity and applications.
3-Cyclopropyl-4-methoxybenzonitrile: Similar structure but with a cyclopropyl group instead of cyclopropoxy, leading to different chemical properties.
Uniqueness: 3-Cyclopropoxy-4-methoxybenzonitrile is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-10-5-2-8(7-12)6-11(10)14-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
Clave InChI |
NECOSSHODLUMIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C#N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


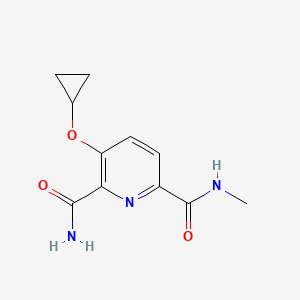




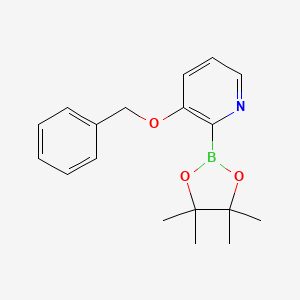

![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)

